D,L Carnitine-d9 Chloride

Description

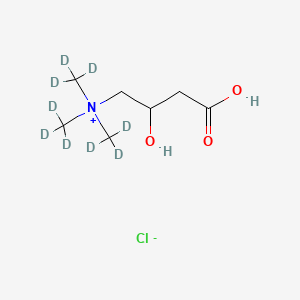

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661857 | |

| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219386-75-0 | |

| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219386-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to D,L-Carnitine-d9 Chloride for Researchers

Introduction

D,L-Carnitine-d9 Chloride is the deuterated form of D,L-carnitine chloride, a racemic mixture of the D- and L-isomers of carnitine. In the realm of metabolic research and clinical diagnostics, this isotopically labeled compound serves as a crucial internal standard for the accurate quantification of carnitine and its derivatives in various biological matrices. Its application is particularly prominent in studies involving mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

The biological significance of carnitine lies primarily in the L-isomer, which plays an indispensable role in cellular energy metabolism.[4][5] L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[4][5] Given this central role, the precise measurement of carnitine levels is vital for diagnosing and monitoring various metabolic disorders. The use of a stable isotope-labeled internal standard like D,L-Carnitine-d9 Chloride is the gold standard for such quantitative analyses, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

This technical guide provides a comprehensive overview of D,L-Carnitine-d9 Chloride, including its physicochemical properties, a detailed experimental protocol for its use as an internal standard, and the biological context of the carnitine system.

Physicochemical Properties

A summary of the key physical and chemical properties of D,L-Carnitine-d9 Chloride is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Chemical Formula | C₇H₇D₉NO₃·Cl | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 206.72 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1219386-75-0 | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Purity | ≥99% deuterated forms (d₁-d₉) | --INVALID-LINK-- |

| Solubility | DMF: 15 mg/mL, DMSO: 20 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 10 mg/mL | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥ 4 years (at -20°C) | --INVALID-LINK-- |

Biological Role of Carnitine: The Carnitine Shuttle

To appreciate the significance of accurately measuring carnitine levels, it is essential to understand its biological function. L-carnitine is a key component of the carnitine shuttle, a metabolic pathway that facilitates the transport of long-chain fatty acids into the mitochondria for energy production through β-oxidation.

References

An In-depth Technical Guide to D,L-Carnitine-d9 Chloride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of D,L-Carnitine-d9 Chloride. This isotopically labeled compound is a critical tool in metabolic research and drug development, primarily utilized as an internal standard for the precise quantification of carnitine and its derivatives in various biological matrices.

Core Chemical Properties

D,L-Carnitine-d9 Chloride is a deuterated form of D,L-carnitine chloride, where nine hydrogen atoms on the three methyl groups of the trimethylammonium moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Chemical Name | (3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium,chloride | [1] |

| Synonyms | (±)-Carnitine-d9, DL-Carnitine-d9 HCl (trimethyl-d9) | [2][3] |

| CAS Number | 1219386-75-0 | [1][2] |

| Molecular Formula | C₇H₇D₉ClNO₃ | [2][4] |

| Molecular Weight | 206.72 g/mol | [1][3][4][5] |

| Appearance | White to light yellow solid/crystalline solid | [2][5] |

| Melting Point | 197-199°C | [1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d9) | [2] |

| Stability | ≥ 4 years when stored at -20°C | [2][6] |

Solubility

| Solvent | Solubility |

| DMF | 15 mg/mL |

| DMSO | 20 mg/mL |

| Ethanol | 25 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

Biological Significance and Applications

L-Carnitine plays a crucial role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[7][8] D,L-Carnitine-d9 Chloride, as a stable isotope-labeled internal standard, is indispensable for the accurate quantification of endogenous carnitine levels in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The precise measurement of carnitine is vital for diagnosing and monitoring various metabolic disorders, including primary and secondary carnitine deficiencies.[11]

Experimental Protocols

Quantification of Carnitine in Human Plasma using LC-MS/MS with D,L-Carnitine-d9 Chloride as an Internal Standard

This protocol outlines a typical method for the quantification of total and free carnitine in human plasma.

1. Materials and Reagents:

-

Human plasma samples

-

D,L-Carnitine-d9 Chloride (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Potassium hydroxide (for total carnitine measurement)

-

Hydrochloric acid (for total carnitine measurement)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

2. Sample Preparation (for Free Carnitine):

-

Pipette 50 µL of plasma into a microcentrifuge tube.

-

Add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of D,L-Carnitine-d9 Chloride.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Sample Preparation (for Total Carnitine):

-

To measure total carnitine, acylcarnitines in the plasma must first be hydrolyzed.

-

Spike plasma samples with the D,L-Carnitine-d9 Chloride internal standard.

-

Add potassium hydroxide to hydrolyze the acylcarnitines to free carnitine.[4]

-

Quench the reaction by adding hydrochloric acid.[4]

-

Proceed with protein precipitation as described for free carnitine.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like carnitine.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient starts with a high percentage of the organic phase (e.g., 95% B) and gradually increases the aqueous phase to elute the analytes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Carnitine Transition: Monitor the transition of the parent ion (m/z) to a specific product ion.

-

D,L-Carnitine-d9 Chloride Transition: Monitor the transition of the deuterated parent ion (m/z) to its corresponding product ion.

-

-

Collision Energy (CE): Optimized for the specific instrument, typically in the range of 20-40 eV.

-

5. Data Analysis:

-

Integrate the peak areas for both the endogenous carnitine and the D,L-Carnitine-d9 Chloride internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using known concentrations of carnitine standards.

-

Determine the concentration of carnitine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Fatty Acid β-Oxidation Pathway and the Role of Carnitine

The following diagram illustrates the critical role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for β-oxidation.

Caption: The Carnitine Shuttle for Fatty Acid Transport into Mitochondria.

Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the general workflow for quantifying carnitine in a biological sample using D,L-Carnitine-d9 Chloride as an internal standard.

Caption: Workflow for Carnitine Quantification using LC-MS/MS.

Logical Relationship of Isotopic Labeling for Quantification

This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification in mass spectrometry.

Caption: Principle of Quantification using a Stable Isotope-Labeled Internal Standard.

References

- 1. microbenotes.com [microbenotes.com]

- 2. aocs.org [aocs.org]

- 3. bevital.no [bevital.no]

- 4. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid beta oxidation | Abcam [abcam.com]

- 6. jackwestin.com [jackwestin.com]

- 7. mdpi.com [mdpi.com]

- 8. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

D,L-Carnitine-d9 Chloride CAS number 1219386-75-0

An In-Depth Technical Guide to D,L-Carnitine-d9 Chloride (CAS: 1219386-75-0) for Advanced Analytical Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of D,L-Carnitine-d9 Chloride, a stable isotope-labeled internal standard essential for quantitative bioanalysis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of its application, from its metabolic significance to detailed analytical protocols, ensuring scientific integrity and fostering a deeper understanding of its utility in mass spectrometry-based assays.

Introduction: The Quintessential Role of Carnitine and the Need for Precise Quantification

Carnitine, a quaternary ammonium compound synthesized from the amino acids lysine and methionine, is a linchpin in cellular energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[2] This process, known as the carnitine shuttle, is fundamental for tissues with high energy demands, such as skeletal and cardiac muscle.[3]

Given its central role in energy homeostasis, the accurate quantification of carnitine and its acylated derivatives (acylcarnitines) is crucial for diagnosing and monitoring a variety of inherited metabolic disorders, including fatty acid oxidation defects and organic acidemias.[4] Furthermore, dysregulation of carnitine metabolism has been implicated in a range of complex diseases, such as cardiovascular disease, insulin resistance, and neurodegenerative disorders.[5]

Stable isotope dilution mass spectrometry (SID-MS) has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices. This methodology relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. D,L-Carnitine-d9 Chloride, with its nine deuterium atoms, serves as an ideal SIL-IS for the quantification of carnitine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Synthesis of D,L-Carnitine-d9 Chloride

A comprehensive understanding of the physicochemical properties of D,L-Carnitine-d9 Chloride is paramount for its effective use as an internal standard.

| Property | Value |

| CAS Number | 1219386-75-0 |

| Molecular Formula | C₇H₇D₉NO₃·Cl |

| Molecular Weight | 206.7 g/mol |

| Synonyms | (±)-Carnitine-d9, DL-Carnitine-d9 (chloride) |

| Isotopic Purity | Typically ≥99% deuterated forms (d₁-d₉) |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF (15 mg/ml), DMSO (20 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml)[1] |

Synthesis Overview: The synthesis of D,L-Carnitine-d9 Chloride involves the introduction of nine deuterium atoms onto the trimethylammonium group of the carnitine molecule. While specific proprietary synthesis routes are not publicly disclosed, a common strategy for deuteration involves the use of deuterated methylating agents, such as deuterated methyl iodide (CD₃I), in the final stages of the synthesis of the carnitine backbone. The carnitine backbone itself can be synthesized through various chemical routes, often starting from epichlorohydrin and trimethylamine.[4] The use of deuterated reagents ensures a high level of isotopic enrichment, which is critical for its function as an internal standard.

The Carnitine Shuttle and its Metabolic Significance

To appreciate the importance of quantifying carnitine, it is essential to understand its role in cellular metabolism. The following diagram illustrates the carnitine shuttle, the mechanism by which long-chain fatty acids are transported into the mitochondria for β-oxidation.

Caption: The Carnitine Shuttle Pathway.

Causality of the Pathway:

-

Activation: Long-chain fatty acids in the cytosol are first activated to their CoA esters (Fatty Acyl-CoA) by Acyl-CoA synthetase.

-

Transesterification (Outer Membrane): Carnitine Palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to carnitine, forming fatty acyl-carnitine.

-

Translocation: The fatty acyl-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

-

Transesterification (Inner Membrane): Carnitine Palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, transfers the acyl group from carnitine back to CoA, reforming fatty acyl-CoA in the mitochondrial matrix.

-

β-Oxidation: The regenerated fatty acyl-CoA is now available for β-oxidation, a cyclical process that shortens the fatty acid chain and produces acetyl-CoA, NADH, and FADH₂, which are used to generate ATP.

Application as an Internal Standard in LC-MS/MS

The fundamental principle behind using D,L-Carnitine-d9 Chloride as an internal standard is that it behaves nearly identically to endogenous carnitine during sample preparation (e.g., extraction, derivatization) and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. This co-elution and similar ionization efficiency allow it to accurately correct for variations in sample processing and instrument response.

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of carnitine in a biological sample using D,L-Carnitine-d9 Chloride as an internal standard.

Caption: Quantitative Analysis Workflow.

Detailed Experimental Protocol: Quantification of Carnitine in Human Plasma

This protocol is a representative example and should be optimized and validated for specific laboratory conditions.

1. Materials and Reagents:

-

D,L-Carnitine-d9 Chloride (Internal Standard)

-

L-Carnitine (Analyte for calibration curve)

-

Human Plasma (e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Solutions:

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve D,L-Carnitine-d9 Chloride in water.

-

Internal Standard Working Solution (1 µg/mL): Dilute the stock solution in water.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Carnitine in water.

-

Calibration Standards: Serially dilute the analyte stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or water) to prepare a calibration curve (e.g., 0.1 to 50 µg/mL).

3. Sample Preparation:

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL).

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Parameters:

-

LC System: UPLC or HPLC system

-

Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is often preferred for polar analytes like carnitine.[4]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water with 0.1% Formic Acid

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase B, with a linear decrease to elute the polar carnitine.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Carnitine (Analyte) | 162.1 | 103.1 |

| D,L-Carnitine-d9 (IS) | 171.2 | 103.1 |

Note: The product ion at m/z 103.1 corresponds to the loss of the trimethylamine group. It is crucial to validate these transitions on the specific instrument being used.

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

-

Determine the concentration of carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Scientific Integrity and Trustworthiness: Addressing Potential Challenges

While SIL-IS provides a robust method for quantification, a senior scientist must be aware of potential pitfalls to ensure data integrity.

1. Deuterium Isotope Effect:

-

Phenomenon: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the slightly stronger C-D bond compared to the C-H bond.[6]

-

Impact: If the analyte and IS do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.

-

Mitigation:

-

Verify co-elution by overlaying the chromatograms of the analyte and IS.

-

Optimize the chromatography to ensure co-elution. HILIC chromatography is often less prone to this effect for polar molecules compared to reversed-phase.

-

2. Isotopic Purity of the Internal Standard:

-

Phenomenon: The deuterated standard may contain a small percentage of the unlabeled analyte as an impurity.[6]

-

Impact: This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

-

Mitigation:

-

Source high-purity internal standards (≥98% isotopic purity).

-

Analyze a high concentration of the IS alone to check for the presence of the unlabeled analyte. The response for the analyte's MRM transition should be negligible.

-

3. Back-Exchange:

-

Phenomenon: In some cases, deuterium atoms on certain functional groups (e.g., -OH, -NH) can exchange with protons from the solvent.

-

Impact: This can alter the mass of the internal standard, leading to inaccurate results.

-

Mitigation: The deuterium atoms in D,L-Carnitine-d9 Chloride are on methyl groups attached to a quaternary amine, making them non-exchangeable under typical analytical conditions. This is a key reason for its stability and reliability as an internal standard.

By understanding and controlling for these potential issues, researchers can ensure the generation of high-quality, trustworthy data.

Conclusion

D,L-Carnitine-d9 Chloride is an indispensable tool for the accurate and precise quantification of carnitine in complex biological matrices. Its chemical and physical properties, which closely mimic those of the endogenous analyte, combined with its mass difference, make it an ideal internal standard for stable isotope dilution LC-MS/MS assays. A thorough understanding of the metabolic role of carnitine, coupled with a meticulously validated analytical protocol that accounts for potential challenges, empowers researchers to generate reliable data that can advance our understanding of metabolic diseases and support the development of novel therapeutics.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bevital.no [bevital.no]

- 5. avantiresearch.com [avantiresearch.com]

- 6. benchchem.com [benchchem.com]

Synthesis of Deuterated Carnitine Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated carnitine standards. These isotopically labeled compounds are indispensable tools in metabolic research, clinical diagnostics, and drug development, primarily serving as internal standards for mass spectrometry-based quantification of carnitine and its acyl derivatives. This document details experimental methodologies, summarizes key quantitative data, and visualizes relevant biological and experimental workflows.

Introduction to Deuterated Carnitine Standards

L-carnitine and its esters are crucial for fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production. The quantification of these compounds in biological matrices is essential for diagnosing and monitoring various metabolic disorders. Deuterated carnitine standards, such as L-carnitine-d3, L-carnitine-d6, and L-carnitine-d9, are the gold standard for accurate quantification by isotope dilution mass spectrometry. Their use corrects for matrix effects and variations in sample preparation and instrument response, ensuring reliable and precise measurements.

Commercially Available Deuterated Carnitine Standards

A variety of deuterated carnitine and acylcarnitine standards are commercially available from several specialized suppliers. The choice of a specific standard depends on the analytical requirements, including the desired mass shift and the specific carnitine species being quantified. The following table summarizes some of the commonly available deuterated carnitine standards.

| Compound Name | Deuterium Label | Isotopic Purity (%) | Molecular Weight ( g/mol ) |

| L-Carnitine HCl | methyl-d3 | ≥98 | 200.68 |

| L-Carnitine | trimethyl-d9 | ≥98 | 170.25 |

| Acetyl-L-carnitine HCl | N-methyl-d3 | ≥98 | - |

| Propionyl-L-carnitine HCl | N-methyl-d3 | ≥98 | - |

| Butyryl-L-carnitine HCl | N-methyl-d3 | ≥98 | - |

| Isovaleryl-L-carnitine | trimethyl-d9 | ≥98 | - |

| Hexanoyl-L-carnitine | d9 | - | - |

| Octanoyl-L-carnitine | d3 | - | - |

| Decanoyl-L-carnitine | d3 | - | - |

| Dodecanoyl-L-carnitine | d9 | - | - |

| Myristoyl-L-carnitine | d9 | - | - |

| Palmitoyl-L-carnitine | d9 | - | - |

| Stearoyl-L-carnitine | d9 | - | - |

Note: This table is not exhaustive and represents a selection of commercially available standards. Isotopic purity and molecular weights are as reported by representative suppliers and may vary.

Synthesis of Deuterated Carnitine Standards

The synthesis of deuterated carnitine standards typically involves the introduction of deuterium atoms into the carnitine molecule or its precursors. The most common strategies involve the use of deuterated alkylating agents, such as iodomethane-d3 or trimethylamine-d9.

Synthesis of L-Carnitine-d3

A common method for the synthesis of L-carnitine-d3 involves the methylation of a demethylated carnitine precursor using a deuterated methylating agent. A patented method describes a three-step process starting from L-carnitine.[1]

Experimental Protocol:

Step 1: Demethylation of L-Carnitine

-

Add L-carnitine to a 2-hydroxyethylamine solvent (e.g., in a 1:5 w/v ratio).

-

Heat the reaction mixture to 100-180°C for 3-6 hours.

-

After the reaction, concentrate the solution to remove the 2-hydroxyethylamine and dry to obtain the crude demethyl-2-hydroxyethylamide L-carnitine.

Step 2: Hydrolysis to Demethylated L-Carnitine

-

Dissolve the crude product from Step 1 in a hydrochloric acid solution.

-

Heat the solution under reflux to hydrolyze the amide.

-

Cool and concentrate the reaction mixture to obtain the crude demethylated L-carnitine hydrochloride.

Step 3: Deuterated Methylation

-

Dissolve the demethylated L-carnitine hydrochloride in a suitable solvent.

-

Add iodomethane-d3 dropwise to the solution.

-

Raise the temperature and allow the reaction to proceed to completion to yield L-carnitine-d3.[1]

Quantitative Data: While the patent does not provide specific yields for each step, it claims the overall method has the advantage of high yield and producing little waste.[1]

Synthesis of L-Carnitine-d9

The synthesis of L-carnitine-d9 typically involves the reaction of a suitable precursor with trimethylamine-d9. A plausible synthetic route starts from (S)-3-hydroxy-γ-butyrolactone.

Proposed Experimental Protocol:

Step 1: Activation of (S)-3-hydroxy-γ-butyrolactone

-

React (S)-3-hydroxy-γ-butyrolactone with an activating agent, such as methanesulfonyl chloride, in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the corresponding mesylate.

Step 2: Reaction with Trimethylamine-d9

-

React the activated (S)-3-hydroxy-γ-butyrolactone with an aqueous solution of trimethylamine-d9.

-

The reaction involves the nucleophilic attack of trimethylamine-d9, leading to the ring-opening of the lactone and formation of L-carnitine-d9.

Quantitative Data: Published data on the specific chemical yield for the synthesis of L-carnitine-d9 is scarce in non-proprietary literature. However, analogous reactions for the synthesis of unlabeled L-carnitine report high yields.

Purification and Characterization

Purification of the synthesized deuterated carnitine is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of chromatographic and recrystallization techniques is often employed.

Purification Protocol

1. Ion-Exchange Chromatography:

-

Principle: This technique separates molecules based on their net charge. Carnitine, being a zwitterionic compound, can be effectively purified using either cation or anion exchange chromatography depending on the pH of the mobile phase.

-

General Procedure:

-

Dissolve the crude deuterated carnitine in an appropriate buffer and load it onto a pre-equilibrated ion-exchange column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound deuterated carnitine using a salt gradient (e.g., NaCl) or by changing the pH of the eluent.

-

Collect the fractions containing the purified product.

-

2. Recrystallization:

-

Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.

-

General Procedure:

-

Dissolve the partially purified deuterated carnitine in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to induce crystallization of the pure product.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Characterization Methods

The identity, purity, and isotopic enrichment of the synthesized deuterated carnitine standards must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized carnitine. The absence of specific proton signals in the 1H NMR spectrum confirms the positions of deuterium labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the deuterated carnitine, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to verify the location of the deuterium labels by analyzing the fragmentation pattern. Isotopic purity is determined by measuring the relative abundance of the deuterated and non-deuterated species.

Relevant Biological Pathway and Experimental Workflows

Carnitine Biosynthesis Pathway

L-carnitine is endogenously synthesized from the essential amino acids lysine and methionine through a series of enzymatic reactions primarily in the liver and kidneys.[2][3] Understanding this pathway is crucial for metabolic studies where deuterated carnitine standards are employed.

General Workflow for Synthesis and Purification of Deuterated Carnitine

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purification of a deuterated carnitine standard.

Logical Relationship for Isotope Dilution Mass Spectrometry

Deuterated carnitine standards are fundamental to the isotope dilution method for accurate quantification of endogenous carnitine levels in biological samples.

References

In-Depth Technical Guide: D,L-Carnitine-d9 Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of D,L-Carnitine-d9 Chloride, a deuterated isotopologue of D,L-Carnitine hydrochloride. It is primarily utilized as an internal standard for the precise quantification of carnitine in various biological samples using mass spectrometry-based techniques.

Physicochemical Properties

D,L-Carnitine-d9 Chloride is a racemic mixture of the D- and L-isomers of carnitine, where nine hydrogen atoms on the three methyl groups of the quaternary ammonium moiety have been replaced by deuterium. This stable isotope labeling results in a mass shift that allows it to be distinguished from the endogenous, non-labeled carnitine in analytical assays.

Quantitative Data Summary

The key quantitative data for D,L-Carnitine-d9 Chloride are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇D₉NO₃ • Cl | [1] |

| Formula Weight | 206.7 g/mol | [1][2] |

| Exact Mass | 206.1384 | [3] |

| CAS Number | 1219386-75-0 | [1][4] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 15 mg/mL, DMSO: 20 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 10 mg/mL | [1][2] |

Isotopologue Relationship

The structural relationship between the native D,L-Carnitine and its deuterated form is fundamental to its application as an internal standard. The nine deuterium atoms are specifically located on the N-trimethyl groups.

Caption: Isotopic labeling workflow from native to deuterated D,L-Carnitine.

Experimental Protocols

The primary application of D,L-Carnitine-d9 Chloride is as an internal standard in quantitative analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

General Protocol for Carnitine Quantification in Plasma

-

Sample Preparation:

-

To a 100 µL plasma sample, add 10 µL of a known concentration of D,L-Carnitine-d9 Chloride solution (e.g., 10 µg/mL in a suitable solvent) as the internal standard.

-

Add 300 µL of a protein precipitation agent (e.g., cold acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the supernatant onto a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution to separate carnitine from other matrix components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Carnitine (Analyte): Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

D,L-Carnitine-d9 (Internal Standard): Monitor the transition from its deuterated precursor ion (m/z) to the corresponding product ion. The mass shift of +9 Da is used for specific detection.

-

-

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of known concentrations of non-labeled carnitine standards spiked with the same concentration of the D,L-Carnitine-d9 Chloride internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of carnitine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Logical Workflow for Internal Standard Usage

The use of D,L-Carnitine-d9 Chloride as an internal standard follows a logical workflow to ensure accurate quantification by correcting for variations during sample processing and analysis.

Caption: Workflow for quantitative analysis using an internal standard.

References

Technical Guide: D,L-Carnitine-d9 Chloride Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for D,L-Carnitine-d9 Chloride. This stable isotope-labeled internal standard is critical for the accurate quantification of carnitine in various biological matrices using mass spectrometry-based methods.

Quantitative Data Summary

The following tables summarize the key quantitative data for a typical batch of D,L-Carnitine-d9 Chloride, compiled from various supplier specifications.[1][2]

Table 1: Identity and General Properties

| Parameter | Specification | Source |

| Chemical Name | (±)-3-carboxy-2-hydroxy-N,N,N-tri(methyl-d3)-1-propanaminium chloride | [3] |

| CAS Number | 1219386-75-0 | [3][4] |

| Molecular Formula | C₇H₇D₉ClNO₃ | [3][4] |

| Molecular Weight | 206.72 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Method | Source |

| Chemical Purity (by HPLC) | ≥99.0% | HPLC | [2] |

| Chemical Purity (by NMR) | ≥99.0% | ¹H NMR | [1] |

| Isotopic Purity (Atom % D) | ≥98% | Mass Spectrometry | [2] |

| Isotopic Enrichment (d9) | ≥98% | Mass Spectrometry | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of D,L-Carnitine-d9 Chloride by separating it from any potential impurities.

Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. Since carnitine is a polar compound, an ion-pairing agent is often used to enhance retention on a non-polar stationary phase.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (e.g., 0.05 M potassium phosphate monobasic)

-

Ion-pairing agent (e.g., sodium 1-heptanesulfonate)

-

pH adjuster (e.g., phosphoric acid)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to 3.0) and acetonitrile (e.g., 95:5 v/v) containing an ion-pairing agent.[5] The mobile phase should be filtered and degassed.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve D,L-Carnitine-d9 Chloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is used to confirm the chemical structure of D,L-Carnitine-d9 Chloride and to assess its purity.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For D,L-Carnitine-d9 Chloride, the absence of a signal around 3.2 ppm (corresponding to the N-methyl protons) and the presence of other expected proton signals confirm the high level of deuteration and the integrity of the molecular backbone.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O)

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample (typically 2-5 mg) in approximately 0.6-0.7 mL of D₂O in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard acquisition parameters.

-

The spectral width should be sufficient to cover all expected proton signals (e.g., 0-10 ppm).

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and compare the chemical shifts and coupling patterns to a reference spectrum or to the expected structure of D,L-Carnitine. The spectrum should be consistent with the structure.[1]

-

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and to determine the isotopic enrichment of D,L-Carnitine-d9 Chloride.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For D,L-Carnitine-d9 Chloride, this technique can precisely determine the molecular mass, confirming its identity, and quantify the distribution of different deuterated species (d0 to d9).

Instrumentation:

-

Mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infusion and Ionization: Introduce the sample into the ESI source via direct infusion or through an LC system. The ESI source will ionize the molecule, typically forming the [M+H]⁺ ion.

-

Mass Analysis:

-

Acquire a full scan mass spectrum in positive ion mode.

-

The spectrum should show a prominent peak corresponding to the molecular ion of D,L-Carnitine-d9.

-

-

Isotopic Enrichment Analysis:

-

Analyze the isotopic distribution of the molecular ion peak.

-

The relative intensities of the peaks corresponding to the d0 to d9 species are used to calculate the isotopic enrichment, with the d9 species being the most abundant.[1]

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of D,L-Carnitine-d9 Chloride.

Caption: Workflow for generating a Certificate of Analysis.

Caption: Overview of the HPLC method for purity analysis.

Caption: Determination of isotopic enrichment by mass spectrometry.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]

The Pivotal Role of D,L-Carnitine-d9 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope-labeled compounds are indispensable tools for elucidating complex biochemical pathways and quantifying endogenous molecules with high precision. Among these, D,L-Carnitine-d9, a deuterated form of carnitine, has emerged as a critical component in studies focusing on fatty acid metabolism, energy production, and various metabolic disorders. This technical guide provides an in-depth overview of the role of D,L-Carnitine-d9 in metabolic research, offering detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers in their scientific endeavors.

D,L-Carnitine-d9 is a racemic mixture of the D and L stereoisomers of carnitine, with nine deuterium atoms replacing nine hydrogen atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of carnitine and its derivatives, as it is chemically identical to the analyte but has a distinct mass.[1] Furthermore, its use as a tracer allows for the dynamic tracking of carnitine metabolism and its flux through various metabolic pathways.[2]

Core Applications in Metabolic Research

The primary applications of D,L-Carnitine-d9 in metabolic research are twofold:

-

Internal Standard for Accurate Quantification: In quantitative metabolomics, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), D,L-Carnitine-d9 serves as an invaluable internal standard.[3][4] It is added to biological samples at a known concentration at the beginning of the sample preparation process. By comparing the signal of the endogenous analyte to the signal of the deuterated standard, researchers can correct for variations in sample extraction, derivatization, and instrument response, leading to highly accurate and precise quantification of carnitine and acylcarnitines.[5]

-

Metabolic Tracer for Flux Analysis: As a stable isotope tracer, D,L-Carnitine-d9 can be introduced into biological systems (in vitro or in vivo) to trace the metabolic fate of carnitine. By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can elucidate the dynamics of carnitine transport, its conversion to different acylcarnitines, and its role in processes like fatty acid β-oxidation.[2]

Quantitative Data: Carnitine Concentrations in Biological Samples

The accurate measurement of carnitine levels in various biological matrices is crucial for diagnosing and monitoring metabolic disorders. The use of deuterated internal standards like D,L-Carnitine-d9 in LC-MS/MS methods has enabled the generation of reliable quantitative data.

Table 1: Normal Plasma Carnitine Concentrations in Healthy Adults

| Analyte | Concentration Range (μmol/L) | Method | Reference |

| Free Carnitine | 25 - 50 | LC-MS/MS | [3][6] |

| Total Carnitine | 35 - 60 | LC-MS/MS | [3][6] |

| Acylcarnitines (Total) | 5 - 15 | LC-MS/MS | [3] |

Table 2: Carnitine Concentrations in Various Rat Tissues

| Tissue | Total Carnitine (nmol/g wet weight) | Free Carnitine (nmol/g wet weight) | Method | Reference |

| Heart | 1500 - 2500 | 1000 - 2000 | Enzymatic | [7] |

| Skeletal Muscle | 2000 - 4000 | 1500 - 3500 | Enzymatic | [8] |

| Liver | 200 - 400 | 100 - 250 | Enzymatic | [7][8] |

| Kidney | 150 - 300 | 100 - 200 | Enzymatic | [9] |

| Brain | 50 - 100 | 40 - 80 | Enzymatic | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex processes in which D,L-Carnitine-d9 is utilized is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the carnitine shuttle pathway and typical experimental workflows.

The Carnitine Shuttle: A Central Role in Fatty Acid Metabolism

L-Carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[10] This process, known as the carnitine shuttle, is a fundamental metabolic pathway.

Experimental Workflow: D,L-Carnitine-d9 as an Internal Standard

The following workflow outlines the typical steps involved when using D,L-Carnitine-d9 as an internal standard for the quantification of carnitine in a biological sample by LC-MS/MS.

References

- 1. Mass spectrometry imaging-based metabolomics to visualize the spatially resolved reprogramming of carnitine metabolism in breast cancer [thno.org]

- 2. bevital.no [bevital.no]

- 3. bevital.no [bevital.no]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Levels of carnitines in brain and other tissues of rats of different ages: effect of acetyl-L-carnitine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carnitine measurements in liver, muscle tissue, and blood in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carnitine Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 10. research.unipd.it [research.unipd.it]

D,L-Carnitine-d9 as a Tracer in Fatty Acid Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D,L-Carnitine-d9 as a stable isotope tracer for studying fatty acid oxidation (FAO). This methodology offers a powerful tool for quantifying the flux of fatty acids through the β-oxidation pathway and for elucidating the mechanisms of action of novel therapeutics targeting metabolic diseases.

Introduction to Fatty Acid Oxidation and the Role of Carnitine

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The process involves the breakdown of long-chain fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. The transport of these long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs, is a rate-limiting step and is dependent on the carnitine shuttle.[1]

L-carnitine, a quaternary ammonium compound, is essential for this transport process.[2] It facilitates the transfer of long-chain fatty acyl groups across the inner mitochondrial membrane through a series of enzymatic reactions.[1] The biologically active form is L-carnitine; its enantiomer, D-carnitine, is biologically inactive.[1]

D,L-Carnitine-d9 as a Metabolic Tracer

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo and in vitro.[3] D,L-Carnitine-d9, a deuterated form of carnitine, serves as an excellent tracer for monitoring the dynamics of the carnitine pool and the flux of fatty acids through the β-oxidation pathway. When introduced into a biological system, the d9-labeled carnitine participates in the carnitine shuttle, leading to the formation of d9-labeled acylcarnitines. The rate of formation and the abundance of these labeled intermediates can be precisely measured using mass spectrometry, providing a direct measure of fatty acid oxidation rates.

Experimental Design and Protocols

The following sections outline a general experimental workflow for using D,L-Carnitine-d9 as a tracer in a cell-based assay to measure the oxidation of a long-chain fatty acid, such as palmitate.

Experimental Workflow

The overall experimental workflow involves incubating cells with D,L-Carnitine-d9 and a fatty acid substrate, followed by quenching the metabolism, extracting the metabolites, and analyzing the isotopic enrichment of the acylcarnitine pool by LC-MS/MS.

Caption: A general experimental workflow for a D,L-Carnitine-d9 tracer study.

Detailed Experimental Protocol: In Vitro Palmitate Oxidation Assay

This protocol is adapted from methodologies for assessing fatty acid oxidation in cultured cells using stable isotopes.[4][5]

Materials:

-

Cultured cells (e.g., primary hepatocytes, myotubes, or relevant cell line)

-

D,L-Carnitine-d9 hydrochloride

-

Palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Phosphate Buffered Saline (PBS)

-

Methanol (ice-cold)

-

Internal standards for LC-MS/MS (e.g., a mix of 13C-labeled acylcarnitines)

Procedure:

-

Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluency (typically 80-90%).

-

Preparation of Incubation Medium:

-

Prepare a stock solution of palmitate complexed to BSA.

-

Prepare a stock solution of D,L-Carnitine-d9 in water.

-

Prepare the final incubation medium by adding D,L-Carnitine-d9 and the palmitate-BSA complex to the cell culture medium to achieve the desired final concentrations (e.g., 100 µM D,L-Carnitine-d9 and 200 µM palmitate).

-

-

Tracer Incubation:

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the pre-warmed incubation medium containing the tracer and substrate to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Metabolism Quenching and Metabolite Extraction:

-

At each time point, rapidly aspirate the incubation medium.

-

Immediately add ice-cold methanol to the cells to quench all enzymatic activity.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and centrifuge at high speed to pellet the protein.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for LC-MS/MS:

-

Add a known amount of the internal standard mixture to each supernatant sample.

-

Evaporate the samples to dryness under a stream of nitrogen.

-

Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

-

LC-MS/MS Analysis of d9-Acylcarnitines

The analysis of d9-labeled acylcarnitines is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.

-

Mobile Phases: A gradient elution with two mobile phases is employed.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines based on their chain length.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for the sensitive and specific detection of each d9-acylcarnitine and the corresponding internal standards. The MRM transitions are set to monitor the precursor ion (the molecular weight of the d9-acylcarnitine) and a specific product ion (typically m/z 94 for d9-carnitine fragment).

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis can be presented in tables to clearly show the isotopic enrichment of the acylcarnitine pool over time. This data is then used to calculate the rate of fatty acid oxidation.

Quantitative Data Summary

The following table represents hypothetical data from a D,L-Carnitine-d9 tracer experiment measuring palmitate oxidation in cultured hepatocytes.

| Time (minutes) | d9-Palmitoylcarnitine (C16) (pmol/mg protein) | d9-Myristoylcarnitine (C14) (pmol/mg protein) | d9-Lauroylcarnitine (C12) (pmol/mg protein) | d9-Octanoylcarnitine (C8) (pmol/mg protein) | d9-Acetylcarnitine (C2) (pmol/mg protein) |

| 0 | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.05 ± 0.01 | 0.1 ± 0.02 | 1.2 ± 0.2 |

| 15 | 15.2 ± 1.8 | 3.1 ± 0.4 | 1.5 ± 0.2 | 2.5 ± 0.3 | 25.6 ± 3.1 |

| 30 | 28.9 ± 3.2 | 5.8 ± 0.6 | 2.9 ± 0.3 | 4.8 ± 0.5 | 48.7 ± 5.2 |

| 60 | 45.1 ± 4.9 | 9.2 ± 1.1 | 4.6 ± 0.5 | 7.9 ± 0.8 | 75.3 ± 8.1 |

| 120 | 55.3 ± 6.1 | 11.5 ± 1.3 | 5.8 ± 0.6 | 10.1 ± 1.2 | 98.4 ± 10.5 |

Data are presented as mean ± standard deviation.

Calculation of Fatty Acid Oxidation Flux

The rate of fatty acid oxidation can be calculated from the rate of formation of the d9-labeled acylcarnitine products. For example, the rate of palmitate oxidation can be estimated by summing the rates of appearance of all the d9-acylcarnitine species derived from palmitate.

Signaling Pathways and Visualization

The carnitine shuttle and the subsequent β-oxidation of fatty acids represent a well-defined metabolic pathway. The incorporation of the d9 label from D,L-Carnitine-d9 can be visualized within this pathway.

The Carnitine Shuttle and β-Oxidation Pathway

The following diagram illustrates the key steps of the carnitine shuttle and the entry of the d9 label into the acylcarnitine pool.

Caption: The carnitine shuttle pathway showing the incorporation of D,L-Carnitine-d9.

Conclusion

The use of D,L-Carnitine-d9 as a tracer provides a robust and sensitive method for the quantitative analysis of fatty acid oxidation. This technique, coupled with modern LC-MS/MS platforms, allows for detailed investigation of FAO in various physiological and pathological states. The ability to directly measure the flux of fatty acids through β-oxidation makes this an indispensable tool for researchers in metabolism and for professionals in drug development targeting metabolic diseases.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of carnitine esters by radio-high performance liquid chromatography in cultured skin fibroblasts from patients with mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Carnitine vs. L-Carnitine: A Technical Guide to Their Contrasting Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine, a quaternary ammonium compound, exists as two stereoisomers: L-carnitine and D-carnitine. While structurally similar, their biological functions are starkly different. L-carnitine is an essential endogenous metabolite, pivotal for energy production through the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. It also plays a crucial role in modulating the intramitochondrial acyl-CoA/CoA ratio and removing toxic acyl groups. In contrast, D-carnitine is a xenobiotic that acts as a competitive antagonist to L-carnitine, inhibiting its transport and enzymatic processes. This antagonism can lead to a functional L-carnitine deficiency, with potentially severe metabolic consequences. This technical guide provides an in-depth comparison of the biological functions of D- and L-carnitine, supported by quantitative data, detailed experimental protocols, and visualizations of the key metabolic pathways.

Introduction

L-carnitine (levocarnitine) is the biologically active isomer of carnitine and is synthesized endogenously from the amino acids lysine and methionine, primarily in the liver and kidneys.[1][2] It is also obtained from dietary sources, particularly red meat.[2] Its primary and most well-understood function is its indispensable role in cellular energy metabolism.[3][4] D-carnitine, on the other hand, is not naturally synthesized in the body and is considered a xenobiotic.[4][5] When introduced into a biological system, it can significantly interfere with the metabolic functions of L-carnitine.[6] This guide will elucidate the distinct roles of these two isomers, focusing on their biochemical mechanisms, quantitative effects, and the experimental methodologies used to study them.

Biological Functions of L-Carnitine

Role in Fatty Acid Oxidation

The primary function of L-carnitine is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a critical step for their subsequent β-oxidation and the production of ATP.[3][4][7] This process, known as the carnitine shuttle, involves a series of enzymatic steps:

-

Activation of Fatty Acids: Long-chain fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoA) in the cytosol by acyl-CoA synthetases.

-

Formation of Acylcarnitine: Carnitine Palmitoyltransferase I (CPT-I), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acyl-L-carnitine.[8]

-

Translocation into the Mitochondrial Matrix: Acyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[7]

-

Reformation of Acyl-CoA: Inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, transfers the acyl group from acyl-L-carnitine back to CoA, reforming acyl-CoA.[8]

-

β-Oxidation: The regenerated acyl-CoA is then available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production via the Krebs cycle and oxidative phosphorylation.

-

Recycling of L-carnitine: The free L-carnitine is transported back to the cytosol by CACT to continue the shuttle process.[7]

Modulation of the Acyl-CoA/CoA Ratio and Detoxification

L-carnitine also plays a vital role in maintaining the balance between free CoA and acyl-CoA within the mitochondria. By forming acylcarnitine esters, it can buffer the accumulation of acyl-CoA molecules, which can be inhibitory to several metabolic enzymes.[9] This "buffering" action is crucial for the removal of excess and potentially toxic short- and medium-chain acyl groups from the mitochondria, which are then excreted in the urine as acylcarnitines.[10]

Other Functions

Emerging research suggests that L-carnitine possesses antioxidant properties and may play a role in modulating intracellular signaling pathways and gene expression.[11]

The Antagonistic Role of D-Carnitine

D-carnitine is a potent competitive inhibitor of L-carnitine's biological functions.[5][6] Its detrimental effects stem primarily from its ability to interfere with L-carnitine transport and enzymatic reactions.

Inhibition of L-Carnitine Transport

D-carnitine competes with L-carnitine for binding to the organic cation/carnitine transporter 2 (OCTN2), the primary transporter responsible for the uptake of L-carnitine into cells and its reabsorption in the kidneys.[4][10] This competitive inhibition reduces the cellular uptake of L-carnitine, leading to lower intracellular concentrations and increased urinary excretion of L-carnitine, which can ultimately result in a systemic L-carnitine deficiency.[6][7]

Inhibition of Carnitine-Dependent Enzymes

D-carnitine can also competitively inhibit enzymes that utilize L-carnitine as a substrate, most notably Carnitine Palmitoyltransferase I (CPT-I).[12] By binding to the active site of CPT-I, D-carnitine prevents the formation of acyl-L-carnitine, thereby blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation. This inhibition of fatty acid metabolism can have severe energetic consequences, particularly in tissues with high energy demands such as cardiac and skeletal muscle.

Quantitative Comparison of D-Carnitine and L-Carnitine

The following tables summarize the available quantitative data comparing the effects of D- and L-carnitine.

Table 1: Effects on Acyl-Carnitine Concentration and Lipid Deposition in Nile Tilapia [5][13]

| Parameter | L-Carnitine Treatment | D-Carnitine Treatment |

| Acyl-carnitine Concentration (ng/g liver) | Increased from 3522 to 10822 | Reduced from 10822 to 5482 |

| Lipid Deposition (% in liver) | Alleviated from 15.89% to 11.97% | Increased from 11.97% to 20.21% |

Table 2: Kinetic Parameters for Carnitine Transport in Rat Kidney Cortex Slices [14]

| Isomer | Michaelis-Menten Constant (Km) |

| L-Carnitine | 90 µM |

| D-Carnitine | 166 µM |

Note: A lower Km value indicates a higher affinity of the transporter for the substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of D- and L-carnitine.

Chiral Separation and Quantification of D- and L-Carnitine by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of carnitine in a given sample.

Principle: This method involves the derivatization of D- and L-carnitine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column.

Protocol:

-

Sample Preparation:

-

For biological samples (plasma, tissue homogenates), deproteinize the sample by adding perchloric acid, followed by neutralization with potassium carbonate.

-

Centrifuge to remove the precipitate.

-

The supernatant contains the carnitine enantiomers.

-

-

Derivatization:

-

React the carnitine-containing solution with a chiral derivatizing agent such as (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC).

-

The reaction forms stable diastereomeric derivatives of D- and L-carnitine.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium acetate) is typically used.

-

Detection: Fluorescence detection is commonly employed due to the fluorescent nature of the FLEC derivatives (e.g., excitation at 260 nm, emission at 310 nm).

-

Quantification: Create a standard curve using known concentrations of derivatized D- and L-carnitine to quantify the amounts in the sample.

-

Quantification of Carnitine and Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify carnitine and its various acyl esters in biological matrices.

Principle: LC-MS/MS provides high sensitivity and specificity for the analysis of carnitine and its derivatives without the need for derivatization.

Protocol:

-

Sample Preparation:

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated carnitine) to the sample (plasma, serum, or tissue homogenate).[8]

-

Vortex and centrifuge to precipitate proteins.

-

The supernatant is collected for analysis.

-

-

LC Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to retain and separate the polar carnitine compounds.[8]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for carnitine and each acylcarnitine are monitored.

-

Quantification: A calibration curve is generated using standards of known concentrations for each analyte.

-

Measurement of Carnitine Palmitoyltransferase I (CPT-I) Activity

Objective: To determine the enzymatic activity of CPT-I.

Principle: The activity of CPT-I is measured by quantifying the rate of formation of palmitoyl-L-carnitine from its substrates, palmitoyl-CoA and L-carnitine.

Protocol (Radioisotope Assay): [3]

-

Mitochondria Isolation: Isolate intact mitochondria from tissue samples (e.g., skeletal muscle, liver) by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, ATP, and a respiratory chain inhibitor like rotenone.

-

Enzyme Reaction:

-

Add the isolated mitochondria to the reaction mixture.

-

Initiate the reaction by adding the substrates: palmitoyl-CoA and radiolabeled L-[³H]carnitine.

-

-

Stopping the Reaction: After a defined incubation period, stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separation and Quantification:

-

Separate the radiolabeled product (palmitoyl-L-[³H]carnitine) from the unreacted substrate (L-[³H]carnitine) using a method like solid-phase extraction.

-

Quantify the radioactivity of the product using a scintillation counter.

-

-

Calculation: Calculate the CPT-I activity based on the amount of product formed per unit of time and protein concentration.

Protocol (Colorimetric Assay):

-

Sample Preparation: Prepare a homogenate of the tissue or cell sample.

-

Reaction Mixture: The kit typically provides a reaction buffer, substrates (palmitoyl-CoA and L-carnitine), and a chromogenic reagent (e.g., DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Enzyme Reaction:

-

Add the sample to the reaction mixture. CPT-I catalyzes the formation of palmitoyl-L-carnitine and free CoA.

-

The free CoA reacts with the chromogenic reagent to produce a colored product.

-

-

Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm for the DTNB product) over time using a microplate reader.

-

Calculation: The rate of increase in absorbance is proportional to the CPT-I activity.

Determination of the Inhibition Constant (Ki) of D-Carnitine for L-Carnitine Transport

Objective: To quantify the inhibitory potency of D-carnitine on the L-carnitine transporter (OCTN2).

Principle: This experiment involves measuring the initial uptake rate of radiolabeled L-carnitine into cells expressing the OCTN2 transporter in the presence of varying concentrations of D-carnitine. The data is then analyzed using Michaelis-Menten kinetics to determine the Ki value.

Protocol:

-

Cell Culture: Use a cell line that expresses the OCTN2 transporter (e.g., HEK293 cells transfected with the SLC22A5 gene).

-

Uptake Assay:

-

Seed the cells in multi-well plates.

-

Prepare uptake buffers containing a fixed concentration of radiolabeled L-[³H]carnitine and varying concentrations of D-carnitine (the inhibitor).

-

Initiate the uptake by adding the buffer to the cells and incubate for a short period (to measure the initial rate).

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Quantification:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the radioactivity to the protein content of the cells.

-

-

Data Analysis:

-

Plot the initial uptake velocity of L-carnitine against the concentration of D-carnitine.

-

Use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

-

Visualization of Signaling Pathways and Logical Relationships

L-Carnitine Dependent Fatty Acid Transport and β-Oxidation

References

- 1. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 5. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. Carnitine - Wikipedia [en.wikipedia.org]

- 8. cocukmetabolizma.com [cocukmetabolizma.com]

- 9. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated method for L-carnitine determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Structure Activity Relationship for Inhibition of Human Organic Cation/Carnitine Transporter (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D,L-Carnitine-d9 Chloride for Mitochondrial Function Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of D,L-Carnitine-d9 Chloride in the investigation of mitochondrial function. Primarily utilized as an internal standard, this deuterated molecule is instrumental for the accurate quantification of carnitine and its acylated derivatives (acylcarnitines) by mass spectrometry. Profiling these metabolites provides a powerful window into the health and activity of mitochondrial fatty acid β-oxidation, a key energy-producing pathway.

The Central Role of Carnitine in Mitochondrial Metabolism

L-Carnitine is a vital, naturally occurring compound essential for cellular energy metabolism.[1][2] Its most well-documented function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they are broken down through β-oxidation to produce acetyl-CoA.[3] This process, known as the carnitine shuttle, is a rate-limiting step in fatty acid metabolism and is crucial for energy production in tissues such as skeletal and cardiac muscle.